molecular formula C11H20N2O3 B13853612 rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Cat. No.: B13853612
M. Wt: 228.29 g/mol
InChI Key: DPIYNHZJLANOBC-IWSPIJDZSA-N
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Description

rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate: is a complex organic compound with the molecular formula C11H20N2O3 It is a derivative of hexahydro-1H-furo[3,4-b]pyrrole, featuring an amino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-b]pyrrole Core: This step involves the cyclization of a suitable precursor to form the hexahydro-1H-furo[3,4-b]pyrrole core.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines under controlled conditions.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furo[3,4-b]pyrrole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rel-1,1-Dimethylethyl (3R,3aS,6aR)-3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
  • (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Uniqueness

rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (3S,3aR,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(12)7-5-15-6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

DPIYNHZJLANOBC-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1COC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1COC2)N

Origin of Product

United States

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